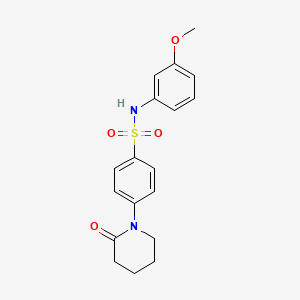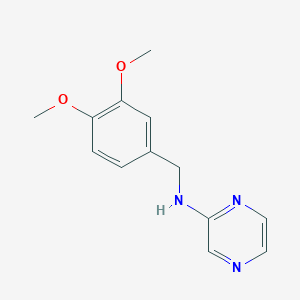
N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide, also known as NCL-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NCL-1 belongs to the class of sulfonamide compounds and has been shown to exhibit potent anticancer activity in various cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of the proteasome, a cellular protein complex that plays a critical role in protein degradation. N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide has been shown to induce the accumulation of ubiquitinated proteins, which is indicative of proteasome inhibition.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce the accumulation of ubiquitinated proteins, which is indicative of proteasome inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for cancer therapy. However, one of the limitations of using N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide is its potential toxicity, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the study of N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more potent and selective compounds. Additionally, further studies are needed to evaluate the potential toxicity of N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide and its derivatives.
Métodos De Síntesis
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide involves the reaction of 9-ethylcarbazole with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-2-22-17-8-4-3-7-15(17)16-13-14(11-12-18(16)22)21-28(26,27)20-10-6-5-9-19(20)23(24)25/h3-13,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOIJIPMLYEQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1'-(3,5-dimethoxybenzyl)-8a'-hydroxyhexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5171379.png)


![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5171409.png)
![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-nitrobenzamide](/img/structure/B5171420.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)
![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)